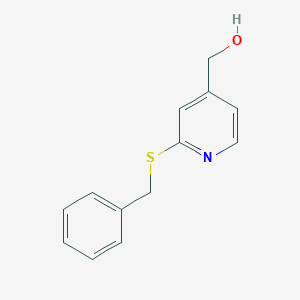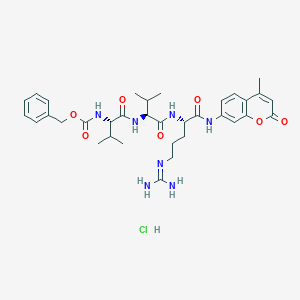![molecular formula C14H16N2O3S B6298349 Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% CAS No. 2113271-49-9](/img/structure/B6298349.png)
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate, also known as ethyl 2-MBC, is a heterocyclic compound with a molecular weight of 218.29 g/mol. It is a colorless, crystalline solid with a melting point of 128-130°C and a purity of 99%. In recent years, ethyl 2-MBC has been studied extensively for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-MBC has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been studied as a potential inhibitor of cytochrome P450 enzymes and as a potential drug candidate for the treatment of cancer and other diseases. In organic synthesis, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, peptides, and polymers. In material science, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been studied as a potential additive for polymeric materials to improve their thermal and mechanical properties.
Wirkmechanismus
The exact mechanism of action of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC is not well understood. However, it is believed that Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. In addition, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC are not well understood. However, in vitro studies have shown that Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other chemicals in the body. In addition, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC in laboratory experiments include its high purity (99%), its low cost, and its ease of synthesis. The main limitation of using Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC in laboratory experiments is its lack of pharmacological activity.
Zukünftige Richtungen
For the research of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, organic synthesis, and material science. In addition, further research is needed to determine the safety and efficacy of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC as a potential drug candidate for the treatment of cancer and other diseases.
Synthesemethoden
Ethyl 2-MBC is synthesized through a three-step reaction. The first step involves the reaction of 2-morpholinobenzo[d]thiazole-5-carboxylic acid with Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% bromide in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. This reaction yields Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-morpholinobenzo[d]thiazole-5-carboxylate. The second step involves the reaction of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC with aqueous sodium hydroxide to form the sodium salt of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC. The third and final step involves the reaction of the sodium salt of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC with aqueous hydrochloric acid to form Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC.
Eigenschaften
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13(17)10-3-4-12-11(9-10)15-14(20-12)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJJNHUHTPAOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





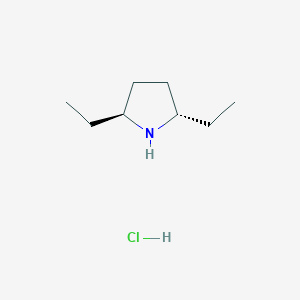
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
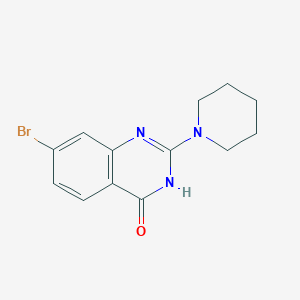

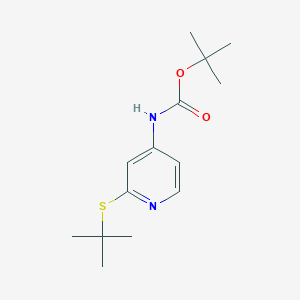
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
